molecular formula C11H15N3O3 B5403666 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid

4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid

Cat. No. B5403666
M. Wt: 237.25 g/mol
InChI Key: UBUPALMYCMZKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid, also known as MPCCA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both a pyrrole and piperazine ring, making it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid is based on its ability to bind to biological molecules and undergo a conformational change, resulting in a change in fluorescence. The change in fluorescence is used to monitor the binding of molecules to proteins or DNA, providing valuable information about the interaction between the two molecules.
Biochemical and Physiological Effects:
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a synthetic molecule that has been designed specifically for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments is its high sensitivity and selectivity for various biological molecules. It is also relatively easy to synthesize and modify, making it a versatile molecule for various applications. However, one limitation of using 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid is its potential toxicity to living organisms, which limits its use in in vivo studies.

Future Directions

There are several future directions for the use of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid in scientific research. One potential application is in the development of new biosensors for the detection of various analytes. 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid can also be modified to increase its selectivity and sensitivity for specific biological molecules, making it a valuable tool for studying protein-protein interactions and DNA-protein interactions. Additionally, the development of new synthetic methods for 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid could lead to the discovery of new compounds with even more unique properties.

Synthesis Methods

The synthesis of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction proceeds via the formation of an amide bond between the two molecules, resulting in the formation of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid.

Scientific Research Applications

4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules. It has been used to study the interactions between proteins and DNA, as well as the binding of small molecules to proteins. 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has also been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

4-(4-methyl-1H-pyrrole-2-carbonyl)piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-4-8(13-5-7)10(15)14-3-2-12-9(6-14)11(16)17/h4-5,9,12-13H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPALMYCMZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C(=O)N2CCNC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid

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